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molecular formula C8H10BrNO2 B1292045 5-Bromo-2-(2-methoxyethoxy)pyridine CAS No. 212961-29-0

5-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No. B1292045
M. Wt: 232.07 g/mol
InChI Key: SSLGCBWBEBJXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877754B2

Procedure details

0.25 mL 2-methoxyethanol (3.17 mmol) are added to a mixture of 80 mg (3.17 mmol) sodium hydride and 5 mL THF. The mixture is stirred at rt for 10 min. Subsequently, 500 mg (2.11 mmol) 2,5-dibromopyridine are added and the mixture is stirred for 5 h at 75° C. After that time, the reaction mixture is diluted with sat. aq. NaHCO3 solution and extracted with EtOAc. The organic layer is dried over magnesium sulphate and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE/EtOAc 85/15).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[H-].[Na+].C1COCC1.Br[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][N:15]=1>C([O-])(O)=O.[Na+]>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[N:15][CH:16]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
COCCO
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 5 h at 75° C
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel, PE/EtOAc 85/15)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=CC(=NC1)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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